Nonyl acetate
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves overcoming technical barriers such as oxidative degradation. For instance, the synthesis of a persistent nonacene derivative was achieved by strategically placing arylthio or alkylthio substituents on the terminal rings, which transformed an open-shell singlet diradical into a closed-shell system . This approach could potentially be applied to the synthesis of nonyl acetate derivatives, where the stability of the compound is a concern.
Molecular Structure Analysis
The molecular structure of compounds can be significantly altered by the introduction of certain groups or by forming bridges between metal centers. For example, a nonpolymeric, acetate-bridged, multiply cyclopalladated compound was synthesized, which exhibited a topologically novel, counterhinged molecular box structure . This demonstrates the versatility of acetate in forming complex structures, which could be relevant when considering the molecular geometry of nonyl acetate derivatives.
Chemical Reactions Analysis
Activated acetates are reactive intermediates that can engage in various chemical transformations. They have been shown to react with 1,3,5-trialkyl hexahydro-1,3,5-triazines to form different products depending on the reaction conditions, such as 3,7-diazabicyclo [3,3,1] nona-2,6-diones or hexahydropyrimidines . This reactivity could be extrapolated to the behavior of nonyl acetate in chemical reactions, where the nonyl group might influence the outcome of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers can be tailored by the polymerization process. For example, the photo-induced emulsion polymerization of vinyl acetate in the presence of a nonionic emulsifier at low temperatures resulted in high molecular weight poly(vinyl acetate) with a less branched structure . This process highlights the importance of reaction conditions in determining the properties of acetate-containing polymers, which could be relevant when studying the properties of nonyl acetate in various applications.
Scientific Research Applications
Paints and Coatings
- Application : Nonyl Acetate is used as a solvent in paints and coatings . Its non-polar nature makes it an excellent solvent for many types of resins used in these applications .
- Method of Application : It is mixed with the paint or coating material to achieve a smooth, high-quality finish and aids in the quick drying of the paint .
- Results : The use of Nonyl Acetate in paints and coatings promotes desirable characteristics such as quick drying times and improved finish quality .
Printing Inks
- Application : Nonyl Acetate is used in printing inks to increase the flow and improve the drying characteristics .
- Method of Application : It is added to the ink formulation to enhance the print quality .
- Results : The addition of Nonyl Acetate to printing inks enhances the print quality by improving the flow and drying characteristics .
Fragrances
- Application : Due to its pleasant, fruity smell, Nonyl Acetate is often used as a component in perfumes and other fragrance products .
- Method of Application : It is blended with other fragrance ingredients to create a desired scent profile .
- Results : The addition of Nonyl Acetate contributes a fruity note to the overall fragrance, enhancing its complexity and appeal .
Cosmetics
- Application : Nonyl Acetate is used in cosmetics due to its pleasant, waxy odor .
- Method of Application : It is added to cosmetic products as a fragrance agent .
- Results : The addition of Nonyl Acetate enhances the sensory experience of the cosmetic product by providing a pleasant, waxy odor .
Flavoring Agent
Safety And Hazards
While Nonyl Acetate is not classified as highly toxic, it may cause skin and eye irritation upon contact . Prolonged exposure to high concentrations of its vapor can lead to headaches, dizziness, or even nausea . It’s advisable to store this compound in a cool, well-ventilated area, away from heat, sparks, or open flames . Personal protective equipment, including gloves and eye protection, should be used when handling Nonyl Acetate to prevent direct contact with the skin or eyes .
properties
IUPAC Name |
nonyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIMXVRFNLMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Record name | NONYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047123 | |
Record name | Nonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, colourless liquid with a floral, fruity odour | |
Record name | NONYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nonyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Nonyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
406.4 to 413.6 °F at 760 mmHg (USCG, 1999), 212.00 °C. @ 760.00 mm Hg | |
Record name | NONYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nonyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in alcohol, ether; insoluble in water, 1 ml in 6 ml 70% alcohol (in ethanol) | |
Record name | Nonyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8785 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.864-0.868 | |
Record name | NONYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nonyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Nonyl acetate | |
CAS RN |
143-13-5 | |
Record name | NONYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nonyl acetate | |
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Record name | Acetic acid, nonyl ester | |
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Record name | NONYL ACETATE | |
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Record name | Acetic acid, nonyl ester | |
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Record name | Nonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |
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Record name | Nonyl acetate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | NONYL ACETATE | |
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Record name | Nonyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-26 °C | |
Record name | Nonyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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